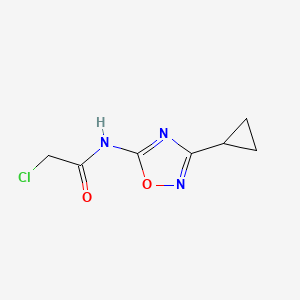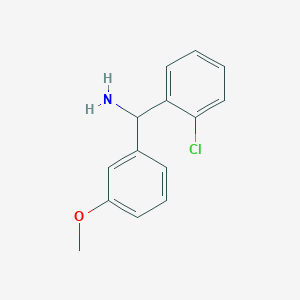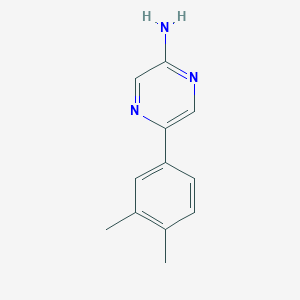
5-(3,4-Dimethylphenyl)pyrazin-2-amine
Übersicht
Beschreibung
“5-(3,4-Dimethylphenyl)pyrazin-2-amine” is a chemical compound that has been studied in the field of organic light-emitting diodes (OLEDs). It is part of a class of compounds known as Ir(III) based carbene complexes . These complexes are highly sought after in the OLED field as they are expected to solve the issue of efficient and durable blue phosphors .
Synthesis Analysis
The synthesis of this compound involves several steps. It starts from commercially available pyrazin-2-amine, from which the addition of N-bromosuccinimide affords 5-bromopyrazin-2-amine in high yield . Next, the 2,6-dimethylphenyl substituent is introduced by Suzuki cross-coupling, and the second bromination affords the desired 3-bromo-5-(2,6-dimethylphenyl)pyrazin-2-amine .Molecular Structure Analysis
The molecular structure of “5-(3,4-Dimethylphenyl)pyrazin-2-amine” presents a bulky 2,6-dimethylphenyl substituent on the imidazo[4,5-b]pyrazin-2-ylidene fragment . This structure is distinctive and has been fully characterized by both spectroscopic and structural methods .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “5-(3,4-Dimethylphenyl)pyrazin-2-amine” include the addition of N-bromosuccinimide to pyrazin-2-amine and a Suzuki cross-coupling reaction . These reactions are crucial for introducing the 2,6-dimethylphenyl substituent to the molecule .Zukünftige Richtungen
The future directions for “5-(3,4-Dimethylphenyl)pyrazin-2-amine” seem to be in the field of OLEDs. The compound’s potential in future OLED applications has been demonstrated, with devices based on it exhibiting blue Commission Internationale de L’Eclairage CIE x,y coordinates of (0.19,0.47) and (0.11,0.44), and max. external quantum efficiencies (EQEs) of 17.4% and 21.5%, respectively .
Eigenschaften
IUPAC Name |
5-(3,4-dimethylphenyl)pyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c1-8-3-4-10(5-9(8)2)11-6-15-12(13)7-14-11/h3-7H,1-2H3,(H2,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYAIWYIEXGWQQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(C=N2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-Dimethylphenyl)pyrazin-2-amine | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


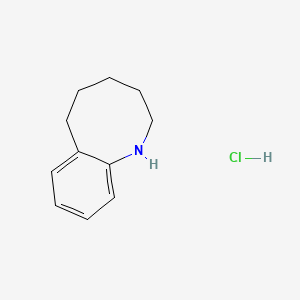
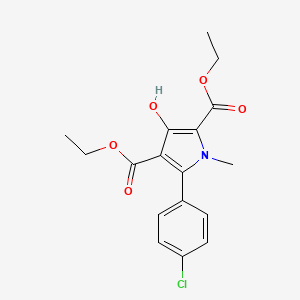
![2-Amino-3-[2-(propan-2-yloxy)phenyl]propanoic acid](/img/structure/B1455717.png)
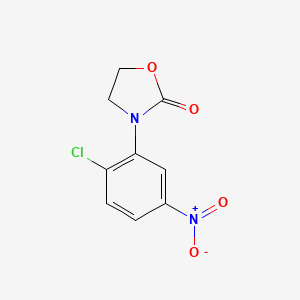
![4-Chloro-2-[(4-chlorophenyl)sulfanyl]benzoic acid](/img/structure/B1455719.png)
![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1455723.png)



![1-[(2-chlorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1455729.png)
